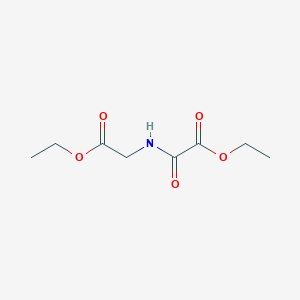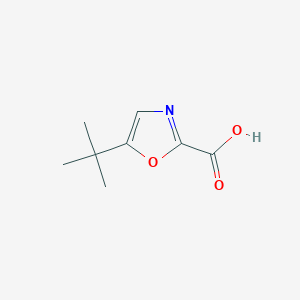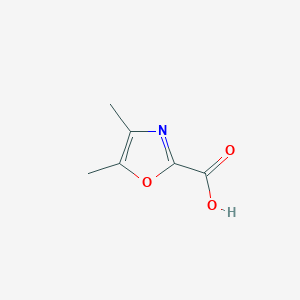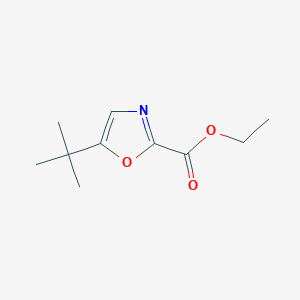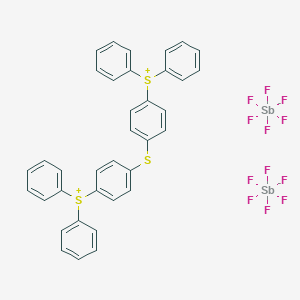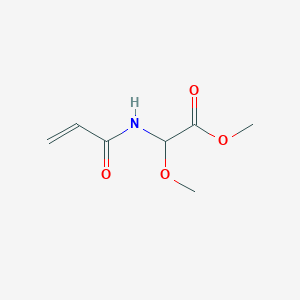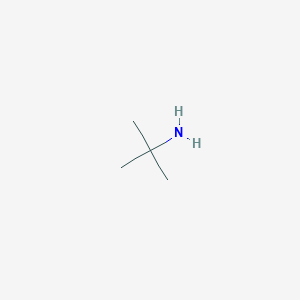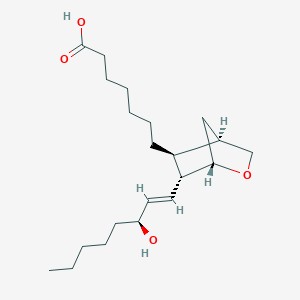
9,11-methane-epoxy Prostaglandin F1alpha
Descripción general
Descripción
Synthesis Analysis
The synthesis of prostaglandins, including variants like "9,11-methane-epoxy Prostaglandin F1alpha," often involves complex organic reactions. For instance, Just et al. (1969) detail a synthesis process for prostaglandin F1-alpha and related substances, utilizing epoxybicyclo[3.1.0]hexane derivatives in an acid-catalyzed opening and rearrangement of the epoxybicyclo[3.1.0] hexanes (Just et al., 1969). Although not directly referencing "9,11-methane-epoxy Prostaglandin F1alpha," this method highlights the complexity of prostaglandin synthesis.
Molecular Structure Analysis
The molecular structure of prostaglandins like "9,11-methane-epoxy Prostaglandin F1alpha" is characterized by a unique arrangement of carbon, hydrogen, and oxygen atoms, forming a cyclopentane ring—a common feature among prostaglandins. This structure is pivotal for their biological activity, as slight modifications can significantly alter their function and interactions within the body.
Chemical Reactions and Properties
Chemical reactions involving prostaglandins often include oxidation, reduction, and rearrangement processes. For example, the conversion of prostaglandin D2 to 9alpha,11beta-prostaglandin F2 by human liver dihydrodiol dehydrogenase 1 illustrates the potential for enzymatic transformation of prostaglandins, suggesting similar pathways could exist for "9,11-methane-epoxy Prostaglandin F1alpha" (Inagaki et al., 2008).
Physical Properties AnalysisThe physical properties of prostaglandins, including solubility, melting point, and specific optical rotation, are critical for their biological function and pharmacological application. These properties depend heavily on the molecular structure, such as the presence of epoxy groups or hydroxyl substituents, which would be relevant for "9,11-methane-epoxy Prostaglandin F1alpha."
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles or electrophiles, stability under physiological conditions, and susceptibility to enzymatic metabolism, define the functional role of prostaglandins. The metabolism of prostaglandins, such as the conversion of prostaglandin F2alpha to various metabolites, underscores the chemical versatility and dynamic nature of these compounds (Pace-Asciak, 1975).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
- Prostaglandin F1alpha (PGF1alpha) and related substances have been synthesized using epoxybicyclo[3.1.0]hexane derivatives. This synthesis process, which involves acid-catalyzed opening and rearrangement of epoxybicyclo[3.1.0] hexanes, has been pivotal in understanding the chemical structures of these compounds (Just et al., 1969).
Metabolism and Biological Transformations
- Research on rat kidney cortex homogenates has shown that 6-ketoprostaglandin F1alpha is metabolized into 6,15-diketo-9,11-dihydroxyprost-13-enoic acid. This study provided insights into the metabolic pathways of prostaglandins in biological systems (Pace-Asciak et al., 1977).
- The discovery of prostaglandin X (now known as prostacyclin) as a derivative of PGF1alpha highlights the transformation of these compounds in biological systems. Prostacyclin, a potent vasodilator and inhibitor of platelet aggregation, has been identified as 9-deoxy-6, 9alpha-epoxy-delta5-PGF1alpha (Whittaker et al., 1976).
Role in Biochemical Processes
- The identification of prostaglandins, including PGF1alpha, in umbilical blood vessels has opened discussions on their physiological roles outside the genital sphere, suggesting their potential involvement in the closing of umbilical cord vessels after birth (Karim, 1967).
- The metabolism of prostaglandin F2alpha in rabbit kidneys, involving conversion to E-series compounds by a novel prostaglandin 9-hydroxydehydrogenase, highlights the diverse metabolic pathways of prostaglandins and their significance in renal homeostasis (Moore & Hoult, 1978).
Impact on Medical Research
- PGF1alpha and its derivatives have been a subject of interest in the study of various physiological and pathological conditions, such as atherogenesis, due to their influence on enzymatic activities related to cholesterol metabolism in vascular tissues (Subbiah & Dicke, 1977).
Safety And Hazards
Propiedades
IUPAC Name |
7-[6-(3-hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-5-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h12-13,16-20,22H,2-11,14-15H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRVXLWYKKBTNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,11-methane-epoxy Prostaglandin F1alpha | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42267.png)
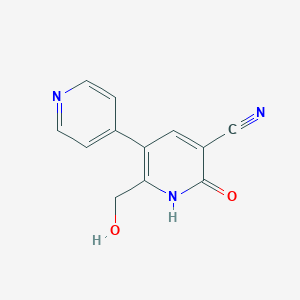

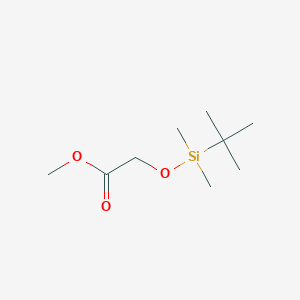
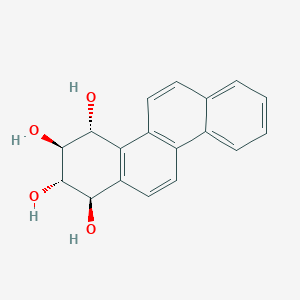
![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)
